molecular formula C12H19N3O2 B14883032 tert-Butyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate

tert-Butyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate

Cat. No.: B14883032
M. Wt: 237.30 g/mol
InChI Key: UJNYCVDCAYGYMR-UHFFFAOYSA-N
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Description

tert-Butyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate: is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds that have gained significant attention due to their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tert-butyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate with an amine source to introduce the amino group at the 5-position . The reaction conditions often include the use of solvents like dichloromethane (DCM) and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

tert-Butyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives.

    Biology: The compound is studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group at the 5-position plays a crucial role in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate
  • tert-Butyl 4- (6-aminopyridin-3-yl)piperazine-1-carboxylate

Comparison: tert-Butyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate is unique due to the presence of the amino group at the 5-position, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

tert-butyl 5-amino-4,5,6,7-tetrahydroindazole-1-carboxylate

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-10-5-4-9(13)6-8(10)7-14-15/h7,9H,4-6,13H2,1-3H3

InChI Key

UJNYCVDCAYGYMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(CC(CC2)N)C=N1

Origin of Product

United States

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